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Compound Name: 4-Fluoro-2-iodotoluene

Cat. No.: B081044 Get Quote

Abstract
This technical guide provides an in-depth review of 4-Fluoro-2-iodotoluene, a versatile and

strategically important building block in modern organic synthesis. This document explores the

compound's physicochemical properties, outlines robust synthetic pathways, and delves into its

reactivity, with a strong focus on palladium-catalyzed cross-coupling reactions. By synthesizing

technical data with mechanistic insights, this guide serves as a critical resource for

researchers, chemists, and drug development professionals aiming to leverage this

compound's unique attributes for the construction of complex molecular architectures in

pharmaceuticals, agrochemicals, and materials science.[1]

Physicochemical and Spectroscopic Profile
4-Fluoro-2-iodotoluene is a substituted aromatic compound featuring a toluene backbone with

fluorine and iodine atoms at positions 4 and 2, respectively. This substitution pattern provides a

unique combination of steric and electronic properties, making it a highly valuable intermediate.

The iodine atom serves as a reactive handle for carbon-carbon bond formation, while the

fluorine atom modulates the electronic nature of the ring, often enhancing the metabolic

stability or binding affinity of derivative compounds.

Table 1: Key Physicochemical Properties of 4-Fluoro-2-iodotoluene
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Property Value Source(s)

CAS Number 13194-67-7 [1][2][3]

Molecular Formula C₇H₆FI [1][2]

Molecular Weight 236.03 g/mol [1][2]

IUPAC Name
4-fluoro-2-iodo-1-

methylbenzene
[3]

Appearance
Colorless to orange to green

clear liquid
[1]

Density 1.752 - 1.81 g/mL [1][2]

Boiling Point 90-94 °C at 15 mmHg [1][2]

Refractive Index (n20/D) 1.5795 - 1.5800 [1][2]

Flash Point 87 °C (189 °F) [3]

Characterization of 4-Fluoro-2-iodotoluene is routinely confirmed using standard analytical

techniques. Comprehensive spectroscopic data, including FTIR, Raman, and NMR spectra, are

publicly available and serve as essential references for quality control and reaction monitoring.

[4]

Strategies for Chemical Synthesis
The synthesis of 4-Fluoro-2-iodotoluene can be approached through several established

methodologies in aromatic chemistry. The choice of pathway is often dictated by the availability

of starting materials, desired scale, and safety considerations. The two most logical and field-

proven strategies are (A) direct electrophilic iodination of 4-fluorotoluene and (B) the

Sandmeyer reaction starting from 2-amino-4-fluorotoluene.

Causality of Synthetic Choices
Electrophilic Iodination: This approach is atom-economical. The methyl and fluorine groups

are both ortho-, para-directing. Since the para position to the methyl group is occupied by

fluorine (and vice versa), the incoming electrophile (iodine) is sterically and electronically
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directed to the position ortho to the activating methyl group (C2). This provides high

regioselectivity.[5]

Sandmeyer Reaction: This is a classic, highly reliable transformation for introducing a halide

into an aromatic ring by displacing a diazonium salt.[5] It offers a clean and often high-

yielding route when the corresponding aniline precursor is readily available. The

transformation from an amino group to an iodine atom is a robust and well-understood

process.

Strategy A: Electrophilic Iodination

Strategy B: Sandmeyer Reaction
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Caption: Key synthetic pathways to 4-Fluoro-2-iodotoluene.

Detailed Protocol: Sandmeyer Reaction
This protocol describes a self-validating system for the synthesis of 4-Fluoro-2-iodotoluene
from 2-amino-4-fluorotoluene.

Materials:
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2-Amino-4-fluorotoluene

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Ice

Water (H₂O)

Diethyl Ether or Dichloromethane (for extraction)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Diazotization:

In a flask equipped with a magnetic stirrer, add 2-amino-4-fluorotoluene (1.0 equiv).

Add water and concentrated HCl (approx. 3.0 equiv). Stir until the amine salt dissolves

completely.

Cool the mixture to 0-5 °C in an ice-water bath. Maintaining this temperature is critical to

ensure the stability of the diazonium salt.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise. The

addition rate must be controlled to keep the temperature below 5 °C.

Stir the reaction mixture at 0-5 °C for an additional 20-30 minutes after the addition is

complete. Formation of the diazonium salt is typically indicated by a slight color change.
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Iodide Displacement:

In a separate flask, dissolve potassium iodide (1.2 equiv) in a minimal amount of water.

Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with

vigorous stirring. Effervescence (release of N₂ gas) will be observed.

After the addition is complete, allow the mixture to warm to room temperature and then

heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium

salt.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Extract the product with an organic solvent like diethyl ether (3x volume).

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution,

saturated Na₂S₂O₃ solution (to remove residual iodine), and finally with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to yield pure 4-Fluoro-2-
iodotoluene.

Chemical Reactivity and Key Applications in
Synthesis
The synthetic utility of 4-Fluoro-2-iodotoluene is dominated by the high reactivity of the

carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[6] This allows for the

precise and efficient formation of new carbon-carbon bonds, a cornerstone of modern

medicinal and materials chemistry.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is the preeminent method for forming biaryl structures by coupling

an aryl halide with an organoboron reagent.[7][8] 4-Fluoro-2-iodotoluene is an excellent

substrate due to the C-I bond's susceptibility to oxidative addition by a Pd(0) catalyst.

Mechanism: The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Fluoro-
2-iodotoluene, forming a Pd(II) intermediate.[9]

Transmetalation: In the presence of a base, the organic group from the boronic acid (or

ester) is transferred to the palladium center, displacing the halide.[7][9]

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the

new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add 4-Fluoro-2-
iodotoluene (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[9]

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or

toluene/ethanol.[9]

Reaction: Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete, as

monitored by TLC or LC-MS.[10]

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl

acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and

concentrate.

Purification: Purify the crude residue by flash column chromatography to obtain the desired

biaryl product.[9]

Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a bond between an aryl

halide and a terminal alkyne, creating important aryl-alkyne scaffolds.[11][12] The reaction is

co-catalyzed by palladium and copper(I).[11]

Experimental Protocol: General Sonogashira Coupling

Setup: To a flask under an inert atmosphere, add 4-Fluoro-2-iodotoluene (1.0 equiv), a

palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-

10 mol%).[13]

Solvents & Reagents: Dissolve the solids in a suitable solvent (e.g., THF or DMF) and add

an amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.[13]

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at room

temperature or with gentle heating.
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Work-up & Purification: Upon completion, filter the reaction mixture to remove amine salts,

concentrate the filtrate, and purify the residue by column chromatography.[14]

Applications in Research and Development
The ability to use 4-Fluoro-2-iodotoluene in robust coupling reactions makes it a valuable

precursor across multiple R&D sectors.

Pharmaceutical Development: This compound is a key intermediate for synthesizing

biologically active molecules.[1] The strategic placement of fluorine can enhance metabolic

stability and binding affinity. The aryl iodide allows for the rapid generation of compound

libraries with diverse biaryl or aryl-alkyne cores, which are prevalent in kinase inhibitors,

receptor antagonists, and other therapeutic classes. Its structure is also amenable to the

synthesis of molecular probes and PET imaging agents.[1][15]

Materials Science: It is employed in the synthesis of advanced materials, including polymers

and coatings.[1] The formation of conjugated systems via cross-coupling reactions is

fundamental to the development of organic light-emitting diodes (OLEDs), organic

photovoltaics (OPVs), and other functional materials where tuning electronic properties is

critical.

Agrochemicals: The compound serves as a building block for novel pesticides and

herbicides, where the introduction of a fluorinated toluene moiety can improve efficacy and

bioavailability.[1]

Safety and Handling
Proper handling of 4-Fluoro-2-iodotoluene is essential due to its toxicity.

Table 2: GHS Hazard and Safety Information
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Category Information Source(s)

Pictogram
GHS06 (Skull and

Crossbones)
[2]

Signal Word Danger [2]

Hazard Statement H301: Toxic if swallowed. [2]

Recommended PPE

Eyeshields, face shield,

chemical-resistant gloves,

Type ABEK (EN14387)

respirator filter.

[2]

Storage

Store at room temperature.

The compound is noted to be

light-sensitive.

[1][3]

Conclusion
4-Fluoro-2-iodotoluene stands out as a premier building block for modern organic synthesis.

Its defining feature is the orthogonally reactive C-I and C-F bonds on a simple toluene scaffold.

This allows chemists to perform selective, high-yield cross-coupling reactions at the iodine

position while retaining the fluorine atom to modulate the properties of the final product. From

drug discovery to materials science, the logical and efficient application of this intermediate

empowers the construction of complex, high-value molecules, underscoring its continued

importance in chemical innovation.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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